molecular formula C14H20N2O B1229645 Pyrrolidine, 1-(N-2,6-xylylglycyl)- CAS No. 60277-11-4

Pyrrolidine, 1-(N-2,6-xylylglycyl)-

Cat. No.: B1229645
CAS No.: 60277-11-4
M. Wt: 232.32 g/mol
InChI Key: CJIOONVXFVYWQW-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(N-2,6-xylylglycyl)-, is a pyrrolidine derivative featuring a glycyl moiety substituted with a 2,6-dimethylphenyl (xylyl) group at the nitrogen atom. The pyrrolidine core is a five-membered saturated heterocycle, widely recognized for its conformational flexibility and role in bioactive molecules.

Properties

CAS No.

60277-11-4

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(2,6-dimethylanilino)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-10-13(17)16-8-3-4-9-16/h5-7,15H,3-4,8-10H2,1-2H3

InChI Key

CJIOONVXFVYWQW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NCC(=O)N2CCCC2

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)N2CCCC2

Other CAS No.

60277-11-4

Synonyms

CHF3
FC-23
fluorocarbon-11
fluoroform
Freon 23
trifluoromethane

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Piper nigrum L.

highlights several pyrrolidine derivatives isolated from black peppercorns, which share structural similarities with Pyrrolidine, 1-(N-2,6-xylylglycyl)-. Key examples include:

Compound Name Substituent Features Biological Activity (hKCNK3 Inhibition) IC₅₀ (µM)
1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b) Long unsaturated acyl chain Potent inhibition 19 ± 2.1
Brachyamide A (4b) Aromatic/phenyl group Moderate inhibition 32 ± 11
1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]pyrrolidine (3b) Methylenedioxyphenyl + conjugated triene Weak inhibition 44 ± 6.7

Key Observations :

  • Acyl Chain Length and Unsaturation : The presence of long, polyunsaturated acyl chains (e.g., in 5b/6b) correlates with higher potency (IC₅₀ = 19 µM), likely due to enhanced membrane interaction or binding pocket compatibility .
  • Aromatic Substituents: Brachyamide A (4b), with a phenyl group, shows reduced activity compared to acylated derivatives, suggesting that non-aromatic hydrophobic groups may optimize channel inhibition .
  • Electron-Withdrawing Groups : The methylenedioxyphenyl group in 3b introduces steric and electronic effects, reducing potency compared to simpler acyl chains .

Functional Comparisons

  • Sensory Effects : Analogues like 5b/6b elicit pungent/tingling sensations via KCNK3 inhibition and TRP channel interactions. The xylylglycyl substituent in the target compound may alter sensory profiles due to reduced lipid solubility compared to acyl chains .

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